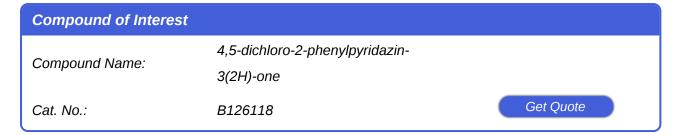


physicochemical properties of 4,5-dichloro-2phenylpyridazin-3(2H)-one

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An In-depth Technical Guide to 4,5-dichloro-2-phenylpyridazin-3(2H)-one

Introduction

4,5-dichloro-2-phenylpyridazin-3(2H)-one (CAS Number: 1698-53-9) is a heterocyclic organic compound that holds significant interest in the fields of agrochemicals and pharmaceuticals.[1] It is recognized for its potent herbicidal and fungicidal properties, making it a key component in the development of crop protection agents.[1] Furthermore, its chemical structure serves as a valuable scaffold and intermediate in the synthesis of various pharmaceutical compounds, contributing to advancements in medicinal chemistry.[1][2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and a summary of its known biological activities.

Physicochemical Properties

The fundamental physicochemical properties of **4,5-dichloro-2-phenylpyridazin-3(2H)-one** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various research and development settings.



Property	Value	Source(s)
IUPAC Name	4,5-dichloro-2-phenylpyridazin- 3-one	[3]
CAS Number	1698-53-9	[1][3]
Molecular Formula	C10H6Cl2N2O	[1][3]
Molecular Weight	241.07 g/mol	[1][3][4]
Appearance	White to orange to green powder/crystal	[1]
Melting Point	163 - 167 °C	[1]
Purity	≥ 98% (by GC)	[1]
SMILES	C1=CC=C(C=C1)N2C(=O)C(= C(C=N2)Cl)Cl	[3]
InChIKey	VKWCOHVAHQOJGU- UHFFFAOYSA-N	[3]
Storage Conditions	Store at 2 - 8 °C in a cool, dark place	[1]

Experimental Protocols Synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one

This compound is synthesized via a cyclization reaction between mucochloric acid and phenylhydrazine.[2] This reaction forms the core pyridazinone ring structure. The following protocol is adapted from the synthesis of related structures.[2]

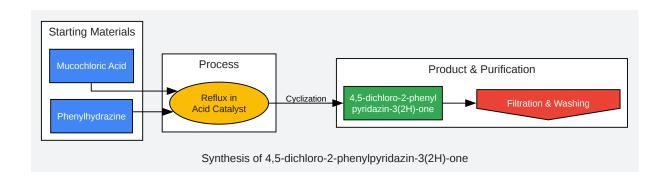
Reaction: Mucochloric acid + Phenylhydrazine → **4,5-dichloro-2-phenylpyridazin-3(2H)-one**

Methodology:

 Dissolution: A solution of mucochloric acid (e.g., 88.75 mmol) is prepared in a suitable solvent such as diluted sulfuric acid (e.g., 3M, 150 mL).[2]



- Addition of Reactant: Phenylhydrazine (e.g., 88.75 mmol) is added to the mucochloric acid solution.[2]
- Reaction Conditions: The mixture is stirred at room temperature before being heated to reflux for approximately 2 hours to drive the condensation and cyclization.[2]
- Isolation: After cooling the reaction mixture, the precipitated product is isolated by filtration.
- Purification: The collected solid is washed with an appropriate solvent (e.g., water) to remove residual acid and unreacted starting materials, and then dried to yield the final product.



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Synthesis pathway for **4,5-dichloro-2-phenylpyridazin-3(2H)-one**.

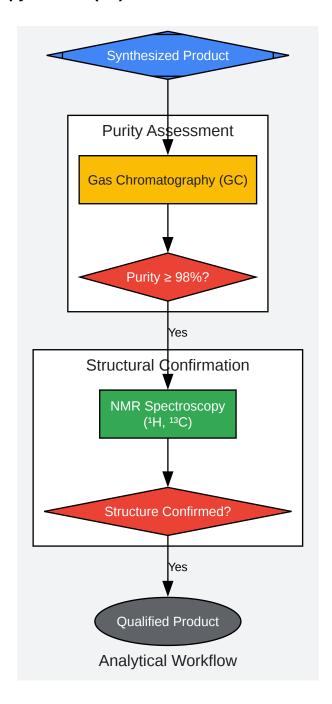
Analytical Methods

To ensure the purity and confirm the identity of the synthesized compound, standard analytical techniques are employed.

- Gas Chromatography (GC): Purity is commonly assessed using GC.[1] A sample is volatilized and passed through a capillary column. The retention time and peak area are used to determine the purity relative to a standard.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is confirmed using ¹H NMR and ¹³C NMR. The resulting spectra provide detailed information about the



arrangement of atoms within the molecule, which should be consistent with the structure of **4,5-dichloro-2-phenylpyridazin-3(2H)-one**.



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